
Porphyrin for YD 2dye
説明
Porphyrin for YD 2 dye is a type of porphyrin dye . Porphyrins are tetrapyrrolic macrocycles with π-conjugated electronic systems that are ubiquitous in nature and have numerous biological and technological applications .
Synthesis Analysis
Porphyrins can be synthesized from 4-methylphthalic acid as a starting material through sequential multistep reactions . Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized .Molecular Structure Analysis
The electronic geometries and optical properties of porphyrin dye sensitizers were systematically investigated by density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . The geometrical parameters indicate that porphyrin dyes have similar conjugate length and charge transfer (CT) distance .Chemical Reactions Analysis
Porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They can also function as useful theranostic agents, and as novel materials for a wide range of applications .Physical And Chemical Properties Analysis
Porphyrins have strong absorption bands in the visible region, versatile modifications of their core, and facile tuning of the electronic structures . They also have strong and wide absorption of solar light in the 400–750 nm range .科学的研究の応用
Non-Enzymatic Electrochemical Sensors
Porphyrin-based dyes, specifically zinc porphyrin dye (YD2-o-C8), have been effectively utilized in the fabrication of non-enzymatic electrochemical sensors. These sensors exhibit exceptional electrochemical properties, primarily due to the swift electron transfer facilitated by the porphyrin dye when combined with materials like graphene oxide. The constructed sensors demonstrate high sensitivity, selectivity, and stability, making them suitable for practical applications in areas such as food analysis, clinical tests, and the pharmaceutical industry (Wu et al., 2018).
Dye-Sensitized Solar Cells (DSSCs)
Porphyrin dyes have been central to the advancement of dye-sensitized solar cells (DSSCs). The YD2-o-C8 dye, in particular, has been shown to significantly improve the efficiency and stability of perovskite solar cells. By incorporating YD2-o-C8 into perovskite films, a synergistic effect is achieved, enhancing both charge separation and defect passivation, leading to improved performance of solar cells (Zhou et al., 2019). In addition, various porphyrin dyes have been engineered to have push-pull frameworks and different electron-donating groups to optimize the spectral, electrochemical, and photovoltaic properties, further advancing the efficiency of DSSCs (Wu et al., 2010).
Photovoltaic Performance Enhancement
The integration of porphyrin dyes into DSSCs has been a focus for enhancing the photovoltaic performance. The introduction of specific molecular structures in the porphyrin dyes, such as phenylethynylene groups, has been shown to improve light-harvesting properties and, consequently, the overall conversion efficiencies of the cells. These modifications in the molecular structure lead to improved charge-transfer properties and electron injection efficiencies, showcasing the potential of porphyrin dyes in further optimizing DSSC performance (Chou et al., 2016).
将来の方向性
Porphyrin sensitizers have exhibited power conversion efficiencies that are comparable to or even higher than those of well-established highly efficient DSSCs based on ruthenium complexes . The power conversion efficiency has increased up to ca. 13% by using a push–pull porphyrin with a cobalt-based redox shuttle . Future research may focus on further improving the efficiency and stability of porphyrin-based DSSCs .
特性
IUPAC Name |
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLWIFJBMLXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



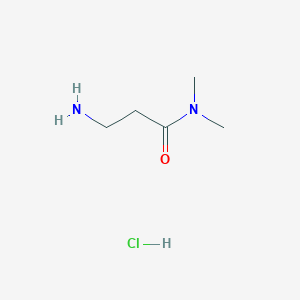
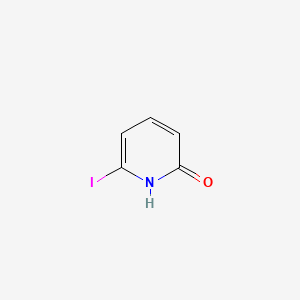


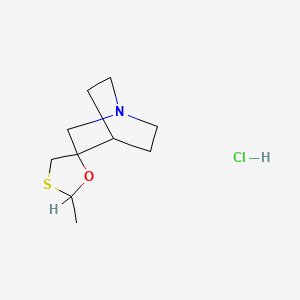

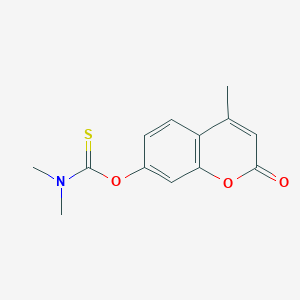

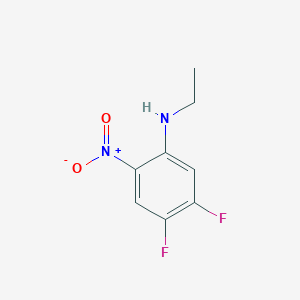

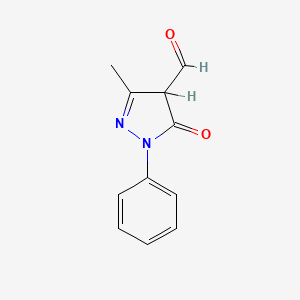
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)

